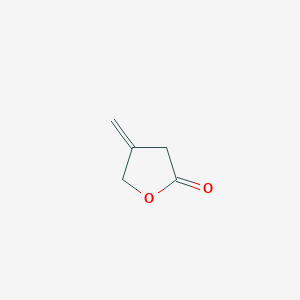

2(3H)-Furanone, dihydro-4-methylene-

Description

Historical Context and Significance within Natural Product Chemistry

The α-methylene-γ-butyrolactone moiety is a vital substructural unit present in over 5,800 known natural products. thieme-connect.com It is a defining feature of sesquiterpene lactones, a large and diverse class of secondary metabolites abundant in plants, particularly from the Asteraceae family. researchgate.net These compounds have been used in traditional medicine for centuries to treat various ailments. researchgate.net

A historically significant compound in this class is Tulipalin A, which was identified in 1969 as the allergenic agent responsible for a condition known as “Tulip Fingers,” an occupational contact dermatitis affecting individuals who frequently handle tulip bulbs. thepipettepen.comnih.gov This discovery highlighted the potent biological activity of this relatively simple molecule and spurred further investigation into its chemical properties. thepipettepen.com The natural function of Tulipalin A is believed to be a defense mechanism for the plant, produced from its precursor, tuliposide A, in response to tissue damage. thepipettepen.comwikipedia.org The study of these natural products has been crucial in understanding structure-activity relationships and has established them as privileged scaffolds in medicinal chemistry. nih.govnih.gov

Nomenclature Conventions in Academic Literature: 2(3H)-Furanone, dihydro-4-methylene- / α-Methylene-γ-Butyrolactone / Tulipalin A

The compound is known by several names in scientific literature, reflecting its chemical structure and historical discovery. The systematic IUPAC name is 3-Methylideneoxolan-2-one . wikipedia.org However, it is commonly referred to as α-Methylene-γ-butyrolactone , a semi-systematic name that clearly describes the key functional groups: a γ-butyrolactone ring with a methylene (B1212753) group at the α-position relative to the carbonyl. It is also widely known by its trivial name, Tulipalin A , after its initial isolation from tulips. wikipedia.org

Table 1: Compound Identification and Nomenclature

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | 3-Methylideneoxolan-2-one |

| Preferred IUPAC Name | 3-Methylideneoxolan-2-one wikipedia.org |

| Common Name | α-Methylene-γ-butyrolactone wikipedia.org |

| Other Names | 2(3H)-Furanone, dihydro-4-methylene-; Tulipalin A; Tulipane |

| CAS Registry Number | 547-65-9 wikipedia.org |

| Molecular Formula | C₅H₆O₂ wikipedia.org |

| Molar Mass | 98.10 g·mol⁻¹ wikipedia.org |

Relevance of the α-Methylene-γ-Lactone Moiety in Organic Synthesis and Bioactivity

The significance of the α-methylene-γ-lactone moiety stems directly from its chemical structure, specifically the α,β-unsaturated carbonyl system. thieme-connect.com

Bioactivity: The biological activity of this class of compounds is largely attributed to the exocyclic α-methylene group conjugated with the lactone's carbonyl. This arrangement functions as a reactive Michael acceptor, making it susceptible to nucleophilic attack. nih.govresearchgate.net In biological systems, this reactivity allows the compound to form irreversible covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins and enzymes. researchgate.netmdpi.comnih.gov This covalent modification can alter protein function, leading to a wide spectrum of biological effects. nih.gov

Research has demonstrated that this mechanism underlies various activities, including:

Allergenic Effects: As seen with Tulipalin A, the reaction with skin proteins can trigger an immune response, leading to contact dermatitis. thepipettepen.comnih.gov

Antimicrobial and Antifungal Activity: Many natural and synthetic α-methylene-γ-butyrolactones exhibit potent activity against various microbes and fungi, such as Colletotrichum lagenarium and Botrytis cinerea. nih.govresearchgate.netnih.gov

Anti-inflammatory Effects: The alkylation of key proteins in inflammatory signaling pathways, such as the NF-κB pathway, is a proposed mechanism for the anti-inflammatory properties of some sesquiterpene lactones. mdpi.com

Insecticidal Properties: Tulipalin A has shown a broad spectrum of insecticidal activity against several agricultural pests, including various thrips species. nih.gov

The presence of the α-methylene-γ-lactone moiety is considered essential for many of these activities. nih.govnih.gov

Organic Synthesis: The importance of α-methylene-γ-butyrolactones in natural products and medicinal chemistry has made their synthesis a major focus for organic chemists. thieme-connect.com The challenge of constructing this reactive moiety, often with specific stereochemistry, has driven the development of numerous innovative synthetic strategies. thieme-connect.comnih.gov Historically, methods like halolactonization were important. thieme-connect.com More recent decades have seen an expansion of synthetic tools, including:

Barbier-type Allylations: Using various metals like indium or chromium to construct the lactone core from aldehydes and bromomethylacrylic esters. thieme-connect.comnih.gov

Catalytic Asymmetric Syntheses: Development of enantioselective methods to produce specific chiral lactones, which is crucial as biological activity is often stereospecific. mdpi.comnih.gov

Tandem Reactions: Designing efficient, multi-step sequences that form the complex structure in a single pot, such as tandem allylboration/lactonization reactions. nih.gov

These synthetic advancements provide access to a wide range of both natural and novel α-methylene-γ-butyrolactones for further study. thieme-connect.comthieme-connect.com

Overview of Current Research Frontiers

Current research on 2(3H)-Furanone, dihydro-4-methylene- and related compounds is expanding into new and diverse fields, driven by the molecule's unique reactivity and renewable origins.

Advanced Organic Synthesis: The quest for more efficient, sustainable, and highly selective methods for synthesizing α-methylene-γ-butyrolactones continues to be an active area of research. thieme-connect.comnih.govthieme-connect.com This includes the development of new catalysts and reaction pathways to access structurally diverse analogues for biological screening. thieme-connect.commdpi.com

Medicinal and Agrochemical Chemistry: The α-methylene-γ-butyrolactone scaffold remains a valuable starting point for developing new therapeutic agents and agrochemicals. nih.govresearchgate.net Recent studies have focused on creating derivatives of Tulipalin A to combat crop-destroying pathogens, such as the fungus Valsa mali and the Tobacco Mosaic Virus. thepipettepen.comnih.gov By modifying the core structure, researchers aim to enhance potency and selectivity for specific biological targets. nih.gov

Polymer and Materials Science: A significant new frontier is the use of Tulipalin A as a bio-based monomer for the creation of sustainable polymers. thepipettepen.comfrontiersin.org Derived from renewable biomass, it offers an alternative to fossil fuel-based monomers like methyl methacrylate (B99206). frontiersin.org Research is focused on various polymerization techniques, including reversible-deactivation radical polymerizations (RDRP), to produce well-defined polymers with unique properties, such as high glass transition temperatures. frontiersin.org Furthermore, the lactone ring in the resulting polymer can be opened to create hydroxyl-functionalized polymers, which serve as platforms for creating new engineered materials. google.com

Biotechnology and Sustainable Production: To meet potential future demand for Tulipalin A as a platform chemical, researchers are exploring fermentative production pathways. energy.gov Efforts are underway to engineer microbial strains that can produce the compound from lignocellulosic biomass, offering a potentially scalable and sustainable manufacturing process compared to extraction from plants or complex chemical synthesis. energy.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methylideneoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJRZYGDAMTOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486665 | |

| Record name | 2(3H)-Furanone, dihydro-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22195-18-2 | |

| Record name | 2(3H)-Furanone, dihydro-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Biotechnological Production Strategies

Elucidation of Natural Biosynthetic Pathways in Plant Systems

In plants such as tulips (Tulipa gesneriana) and Peruvian lilies (Alstroemeria), Tulipalin A is a defense compound. nih.govthepipettepen.com It is not stored directly but is rapidly synthesized from a precursor when the plant tissue is damaged. wikipedia.org

The primary, stable precursor to Tulipalin A in plants is Tuliposide A, a glucose ester of 4-hydroxy-2-methylenebutanoate. nih.govthe-hospitalist.org Tuliposides are stored within various plant tissues and are converted to the active Tulipalin A upon cellular damage. wikipedia.orggoogle.com

A more fundamental biosynthetic pathway leading to the formation of Tuliposide A has been identified, starting from γ-methyleneglutamate. google.com This pathway involves several key metabolic intermediates:

γ-Methyleneglutamate : The initial precursor in this proposed pathway. google.com

α-Methylene-γ-aminobutyrate : Formed from the decarboxylation of γ-methyleneglutamate. google.com

α-Methylenesuccinate semialdehyde : The result of an aminotransferase reaction. google.com

α-Methylene-γ-hydroxybutyrate : The direct aglycone precursor to Tuliposide A, formed by the reduction of the semialdehyde. google.com

| Compound Name | Role in Pathway | Source Reference |

|---|---|---|

| γ-Methyleneglutamate | Initial Precursor | google.com |

| α-Methylene-γ-aminobutyrate | Intermediate | google.com |

| α-Methylenesuccinate semialdehyde | Intermediate | google.com |

| α-Methylene-γ-hydroxybutyrate | Intermediate / Aglycone Precursor | google.com |

| Tuliposide A | Direct, stable precursor | wikipedia.orgnih.govgoogle.com |

The conversion of precursors into Tulipalin A is a multi-step enzymatic process. The final and most immediate step is the conversion of Tuliposide A. wikipedia.orgnih.gov However, the complete pathway from γ-methyleneglutamate involves a sequence of specific enzymes. google.com

Tuliposide-Converting Enzymes (TCEs) : These enzymes catalyze the conversion of tuliposides into their corresponding tulipalins. nih.govnih.gov Specifically, Tuliposide A-converting enzyme (TCEA) is a lactone-forming carboxylesterase that facilitates the intramolecular transesterification of 6-Tuliposide A to form Tulipalin A. nih.govnih.gov This conversion happens rapidly upon tissue wounding as a defense mechanism. wikipedia.orggoogle.com

γ-Methyleneglutamate Decarboxylase : This enzyme is responsible for the initial step in the pathway, converting γ-methyleneglutamate into α-methylene-γ-aminobutyrate. google.com

α-Methylene-γ-aminobutyrate Aminotransferase : This enzyme catalyzes the conversion of α-methylene-γ-aminobutyrate to α-methylenesuccinate semialdehyde. google.com

α-Methylene-γ-hydroxybutyrate Dehydrogenase : This dehydrogenase reduces α-methylenesuccinate semialdehyde to form α-methylene-γ-hydroxybutyrate. google.com

Glucosyltransferases : An α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase catalyzes the glucosylation of α-methylene-γ-hydroxybutyrate to form the stable storage compound, Tuliposide A. google.com

The genes encoding the key enzymes for Tulipalin A biosynthesis have been isolated and identified, primarily from Alstroemeria caryophylla. google.com Research has led to the cloning of genes for γ-methyleneglutamate decarboxylase, α-methylene-γ-aminobutyrate aminotransferase, α-methylene-γ-hydroxybutyrate dehydrogenase, and α-methylene-γ-hydroxybutyrate/UDP-glucose glucosyltransferase. google.com

Furthermore, a specific cDNA, designated TgTCEA, which encodes the petal-specific Tuliposide A-converting enzyme, has been isolated from tulips (Tulipa gesneriana). nih.gov Transcription of TgTCEA was observed in all tulip tissues except for the bulbs, suggesting the presence of different isozymes in various parts of the plant. nih.gov

Engineered Biosynthetic Pathways and Biocatalytic Production

Due to the industrial potential of Tulipalin A as a bio-based monomer, significant research has focused on developing biotechnological production methods that are not reliant on plant extraction. nih.govgoogle.com

Engineered pathways have been designed to produce Tulipalin A from renewable feedstocks like isoprenyl acetate (B1210297) and itaconic acid. nih.govgoogle.com

From Isoprenyl Acetate : An artificial pathway has been proposed starting from isoprenyl acetate, a hemiterpenoid intermediate. nih.govengconfintl.org The key step is the selective terminal hydroxylation of isoprenyl acetate, catalyzed by bacterial alkane monooxygenases, to avoid unwanted epoxidation of the double bond. nih.govbiorxiv.org The resulting allylic alcohol undergoes further oxidation via a multi-enzyme cascade to form 4-acetoxy-2-methylene butyric acid, which then undergoes lactonization to yield Tulipalin A. nih.govengconfintl.org

From Itaconic Acid : A method for producing Tulipalin A from itaconic acid, a bio-based feedstock obtainable from sugar fermentation, has been developed. google.comresearchgate.net This pathway involves three main enzymatic steps:

Itaconic acid is first converted to an intermediate like itaconyl-CoA using enzymes such as Acyl-CoA synthetase or CoA-transferase. google.com

This intermediate is then reduced to itaconate semialdehyde by an oxidoreductase. google.com

Finally, an alcohol dehydrogenase reduces the semialdehyde to 2-methylene-4-ol-butyric acid, which can spontaneously cyclize to form Tulipalin A, although a lactonase can be used to catalyze this final step. google.com

| Parameter | Pathway from Isoprenyl Acetate | Pathway from Itaconic Acid |

|---|---|---|

| Starting Substrate | Isoprenyl Acetate | Itaconic Acid |

| Key Intermediate(s) | Allylic alcohol, 4-acetoxy-2-methylene butyric acid | Itaconyl-CoA, Itaconate semialdehyde, 2-methylene-4-ol-butyric acid |

| Key Enzyme Classes | Alkane Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Acyl-CoA Synthetase, Oxidoreductase, Alcohol Dehydrogenase, Lactonase (optional) |

| Source Reference | nih.govengconfintl.org | google.comresearchgate.net |

A major challenge in the biocatalytic production of Tulipalin A is the efficiency of the enzymes involved. nih.gov Enzyme engineering has been crucial for optimizing these artificial pathways.

For the pathway starting from isoprenyl acetate, bacterial alkane monooxygenases (AlkB) were identified as superior to fungal peroxygenases because they selectively catalyze the desired terminal hydroxylation without forming unwanted byproducts. nih.govbiorxiv.org However, the natural activity of these membrane-bound enzymes was low. acib.at Through protein engineering, which involved creating structural models using de novo prediction and performing site-directed mutagenesis on the active-site cavity, researchers significantly enhanced the enzyme's performance. nih.govengconfintl.org This combination of protein and cell engineering increased the specific activity of the alkane monooxygenase by six-fold, reaching 1.83 U gcdw⁻¹, a crucial step toward making the fermentative production of Tulipalin A feasible. nih.govbiorxiv.orgresearchgate.net

Recombinant Organism Development for Bioconversion (e.g., Escherichia coli, yeast)

The development of recombinant microorganisms, particularly the bacterium Escherichia coli and various yeast species, presents a promising avenue for the biotechnological production of furanone compounds. While direct research on the heterologous production of 2(3H)-Furanone, dihydro-4-methylene-, is limited, extensive studies on structurally similar and commercially significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), provide a solid framework for potential bioconversion strategies. These studies highlight the feasibility of using genetically engineered microbes as whole-cell catalysts.

Metabolic engineering of both E. coli and yeast has been successfully employed to produce a variety of valuable compounds, including biofuels, chemicals, and pharmaceuticals. nih.govnih.govmdpi.com These platforms are attractive due to their well-characterized genetics, rapid growth, and the availability of advanced synthetic biology tools that facilitate the design-build-test-learn cycle of metabolic engineering. nih.govresearchgate.net

E. coli is a versatile and widely used host for the heterologous expression of biosynthetic pathways. nih.gov Its rapid growth and simple cultivation requirements make it an ideal candidate for producing high-value chemicals. nih.gov Research has demonstrated the successful expression of plant and yeast genes in E. coli for the synthesis of furanone compounds.

A notable example is the production of HDMF, a key flavor compound in strawberries. The gene encoding the enone oxidoreductase (FaQR) from strawberry (Fragaria × ananassa) was functionally expressed in E. coli. nih.gov The recombinant E. coli cells were able to catalyze the formation of HDMF from its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone. nih.gov This demonstrates the potential for using E. coli to express enzymes from plant sources for the targeted synthesis of furanones.

Similarly, an aldehyde reductase encoded by the gene YNL134C from Saccharomyces cerevisiae, responsible for HEMF production, was heterologously expressed in E. coli. researchgate.net The purified recombinant enzyme successfully catalyzed the formation of HEMF, confirming the functionality of the yeast enzyme in a bacterial system. researchgate.net These findings suggest that genes from a variety of organisms can be expressed in E. coli to produce specific furanone structures.

The table below summarizes key research findings on the production of related furanone compounds in recombinant E. coli.

| Compound | Recombinant Organism | Expressed Gene(s) | Gene Source | Key Findings |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Escherichia coli | FaQR (enone oxidoreductase) | Fragaria × ananassa (strawberry) | Functional expression of the plant enzyme in E. coli catalyzed the formation of HDMF. nih.gov |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Escherichia coli | YNL134C (aldehyde reductase) | Saccharomyces cerevisiae (yeast) | The heterologously expressed and purified yeast enzyme catalyzed HEMF formation. researchgate.net |

Yeast, particularly Saccharomyces cerevisiae and Zygosaccharomyces rouxii, are also powerful platforms for metabolic engineering and the production of secondary metabolites. nih.govnih.gov They offer advantages such as being generally recognized as safe (GRAS) and robustness in industrial fermentation processes. nih.govmdpi.com

The biosynthesis of furanones has been studied in yeast, with some species naturally producing these compounds during fermentation. nih.gov For instance, Zygosaccharomyces rouxii is known to form HDMF and HEMF during the fermentation of soy sauce. nih.gov

Metabolic engineering has been applied to enhance the production of these compounds in yeast. In Saccharomyces cerevisiae, the multicopy expression of the endogenous aldehyde reductase gene YNL134C led to a significant increase in HEMF productivity. researchgate.net Conversely, the knockout of this gene resulted in decreased HEMF production, confirming its role in the biosynthetic pathway. researchgate.net

Further research into the production of HEMF in S. cerevisiae has identified that managing the intracellular concentration of acetaldehyde (B116499) is a key factor. Deletion of the ADH1 gene, which is involved in the catabolism of acetaldehyde, has been shown to enhance HEMF production in both S. cerevisiae and Z. rouxii. nih.gov This highlights the importance of redirecting metabolic fluxes towards the desired product.

The table below details research findings on the production of related furanone compounds in recombinant yeast.

| Compound | Recombinant Organism | Genetic Modification | Key Findings |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Saccharomyces cerevisiae | Multicopy expression of YNL134C | Increased HEMF productivity. researchgate.net |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Saccharomyces cerevisiae | Gene knockout of YNL134C | Decreased HEMF productivity. researchgate.net |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Zygosaccharomyces rouxii | Deletion of ADH1 gene | Effective production of HEMF due to acetaldehyde accumulation. nih.gov |

These studies on HDMF and HEMF provide a clear roadmap for the development of recombinant E. coli and yeast strains for the bioconversion of precursors into 2(3H)-Furanone, dihydro-4-methylene-. The strategies would likely involve the identification and characterization of the specific enzymes responsible for its biosynthesis, followed by their expression in a suitable microbial host and subsequent optimization of metabolic pathways to enhance yield.

Synthetic Methodologies for α Methylene γ Butyrolactone Scaffold and Derivatives

Classical Chemical Synthesis Approaches

Traditional methods for synthesizing the α-methylene-γ-butyrolactone scaffold have been foundational, often involving multi-step sequences that are effective but can sometimes be limited by harsh conditions or the use of stoichiometric reagents.

Carboxylation and Formaldehyde Addition Reactions (e.g., Stiles' reagent methods)

A well-established two-step route to α-methylene-γ-butyrolactone involves the initial carboxylation of γ-butyrolactone at the α-position, followed by the introduction of the methylene (B1212753) group. google.com

One of the most effective reagents for the first step is methyl methoxymagnesium carbonate, commonly known as Stiles' reagent. rsc.org This reagent carboxylates γ-butyrolactone to produce the corresponding α-carboxy-γ-butyrolactone with high efficiency. google.comrsc.org The subsequent step involves a condensation reaction with formaldehyde, followed by dehydration, to install the exocyclic double bond. A variation of this step utilizes the Cope reaction for the introduction of the methylene group. rsc.org

An alternative approach involves reacting γ-butyrolactone with ethyl formate (B1220265) in the presence of a base to generate an α-formyl-γ-butyrolactone salt. google.com This intermediate is then treated with paraformaldehyde to yield the desired α-methylene-γ-butyrolactone. google.com These classical methods provide reliable access to the core structure without requiring a pre-existing methylene group in the starting materials. google.com

Table 1: Classical Carboxylation-Methylenation Routes

| Starting Material | Reagents | Intermediate | Key Transformation | Product | Citation |

|---|---|---|---|---|---|

| γ-Butyrolactone | 1. Methyl Methoxymagnesium Carbonate (Stiles' reagent) 2. Formaldehyde | α-Carboxy-γ-butyrolactone | Carboxylation followed by methylenation | α-Methylene-γ-butyrolactone | rsc.org, google.com |

Condensation Reactions with Aldehydes and Ketones

Condensation reactions provide a direct way to form carbon-carbon bonds and construct the lactone framework. The Reformatsky reaction is a classic example, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org To synthesize the α-methylene-γ-butyrolactone scaffold, this reaction is adapted by using an allylic halide. For instance, a zinc-mediated Barbier-type reaction between ethyl 2-(bromomethyl)acrylate and various aldehydes leads to the formation of γ-substituted α-methylene-γ-butyrolactones in a one-pot process. acs.org This method is notable for its efficiency, with near-quantitative conversions achieved in short reaction times under sonication. acs.org

Another powerful condensation method is the Baylis-Hillman reaction, which couples an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The resulting Baylis-Hillman adducts, which are densely functionalized allylic alcohols, serve as versatile precursors for α-methylene-γ-butyrolactones. researchgate.netscispace.com The transformation can proceed through various pathways, including an indium-mediated Barbier reaction followed by stereoselective lactonization. researchgate.net The reaction mechanism involves the addition of a nucleophilic catalyst to the activated alkene, creating a zwitterionic intermediate that then attacks the aldehyde. hsc.edu

Modern Synthetic Strategies

Contemporary synthetic methods focus on improving efficiency, selectivity, and atom economy. These strategies often employ catalysis and cascade reactions to construct complex molecules from simpler precursors in fewer steps.

Intramolecular Cyclization Reactions (e.g., Functionalized Allylsilanes)

Intramolecular cyclization offers a powerful strategy for constructing the γ-butyrolactone ring with high stereocontrol. These reactions involve a precursor molecule containing all the necessary atoms, which then cyclizes to form the target ring system.

A notable example is the Rh(I)-catalyzed intramolecular Alder-ene reaction. nih.gov This method allows for the highly enantioselective synthesis of functionalized α-methylene-γ-butyrolactones from appropriately substituted enyne precursors. The reaction proceeds with excellent yields and enantioselectivities (over 99% ee for many substrates), demonstrating its utility in asymmetric synthesis. nih.gov Another approach involves the palladium(II)-catalyzed intramolecular cyclization of alkynoates, which also provides enantioselective access to the lactone scaffold. elsevierpure.com Photoinduced intramolecular cyclization of allyl acrylates represents another novel route, proceeding via hydrogen atom transfer and diradical intermediates to form fully substituted spiro-γ-butyrolactones. rsc.org

Wittig-Horner Reactions for α-Methylene Group Formation

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used and reliable method for forming alkenes, particularly for introducing the α-methylene group onto a pre-existing γ-butyrolactone core. nih.govwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org

To synthesize α-methylene-γ-butyrolactones, a common strategy involves using a γ-butyrolactone precursor that has been converted to an α-formyl or related carbonyl derivative. The phosphonate reagent, typically derived from triethyl phosphonoacetate, is deprotonated with a base (such as NaH or NaOMe) to form a nucleophilic ylide. wikipedia.orgorganic-chemistry.org This ylide then reacts with the carbonyl group on the lactone precursor. The reaction generally favors the formation of the more stable E-alkene due to steric factors in the transition state. organic-chemistry.org The resulting water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

Table 2: Horner-Wadsworth-Emmons Reaction for α-Methylenation

| Carbonyl Precursor | Phosphonate Reagent | Base | Key Transformation | Stereoselectivity | Citation |

|---|---|---|---|---|---|

| α-Formyl-γ-butyrolactone | Triethyl phosphonoacetate | NaH, NaOMe | Olefination | Predominantly E-isomer | organic-chemistry.org, wikipedia.org |

Multi-component and Cascade Reactions

Multi-component and cascade (or tandem) reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single operation, minimizing waste and purification steps. semnan.ac.ir These strategies are particularly valuable for synthesizing libraries of substituted α-methylene-γ-butyrolactones. researchgate.net

One such approach is a zinc-mediated one-pot reaction that combines an allylation and a lactonization step. acs.org This method efficiently produces a variety of biomass-derived methylene butyrolactones from biorenewable aldehydes and ethyl 2-(bromomethyl)acrylate. acs.org Another elegant strategy involves a tandem allylboration/lactonization sequence. researchgate.netnih.gov This process uses readily available allylic boronates and benzaldehyde (B42025) derivatives with a chiral catalyst to assemble four different stereoisomers from the same starting materials, showcasing a kinetic resolution process. researchgate.netnih.gov

Cascade reactions enabled by cooperative catalysis, such as a Cu/Pd co-catalyzed allylic alkylation/aza-Prins cyclization, have been developed to synthesize complex spiroindolylpiperidine-γ-butyrolactone derivatives with excellent diastereoselectivity and enantioselectivity. chinesechemsoc.org Similarly, organocatalytic one-pot allylic alkylation-cyclization reactions provide access to densely functionalized α-methylene γ-butyrolactones. Enzymatic cascades have also been reported, using an enoate reductase and an alcohol dehydrogenase in a one-pot process to produce chiral γ-butyrolactones in high yield and enantioselectivity. acs.org

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer powerful strategies for the synthesis of the α-methylene-γ-butyrolactone scaffold, providing high selectivity under mild reaction conditions. These methods leverage the inherent specificity of enzymes to achieve transformations that are often challenging with conventional chemical reagents.

The introduction of hydroxyl groups into specific positions of the α-methylene-γ-butyrolactone scaffold and its parent structures can significantly influence biological activity. While direct enzymatic hydroxylation of the simple 2(3H)-Furanone, dihydro-4-methylene- scaffold is not extensively documented, studies on more complex, structurally related molecules like sesquiterpene lactones and other terpenoid lactones demonstrate the feasibility of this approach.

Microbial biotransformation is a key method for achieving such hydroxylations. Fungal strains, in particular, are adept at performing these reactions. For instance, fungi such as Aspergillus niger and Absidia cylindrospora have been used to hydroxylate unsaturated terpenoid lactones, often with high regioselectivity at allylic positions. mdpi.commdpi.com The biotransformation of vulgarin, a sesquiterpene lactone, by Aspergillus niger resulted in hydroxylated metabolites, showcasing the selective reduction of a carbonyl group to a hydroxyl group. mdpi.com Similarly, the biotransformation of parthenolide (B1678480) can yield hydroxyparthenolide. researchgate.net

Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are two major classes of enzymes capable of catalyzing the challenging C-H bond hydroxylation. nih.govnih.gov These enzymes have been successfully employed for the regioselective hydroxylation of fatty acids, which subsequently cyclize to form γ- and δ-lactones. nih.govacs.orgresearchgate.net For example, UPOs can selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, which then lactonize to the corresponding γ- and δ-lactones. nih.govacs.org This demonstrates the potential of these enzyme classes for the targeted hydroxylation of lactone precursors.

Table 1: Examples of Enzymatic Hydroxylation on Related Lactone Scaffolds

| Enzyme/Organism | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Aspergillus niger | Vulgarin | 1-epi-tetrahydrovulgarin and other hydroxylated derivatives | Selective reduction and hydroxylation of a complex sesquiterpene lactone. | mdpi.com |

| Absidia cylindrospora AM336 | Unsaturated p-menthane (B155814) lactone | Allylic hydroxylactones | Demonstrated ability for regioselective allylic hydroxylation. | mdpi.com |

| Unspecific Peroxygenases (UPOs) | Octanoic and Decanoic acids | γ-Octalactone and γ-Decalactone | Selective in-chain hydroxylation at C4 leading to γ-lactone formation. | nih.govacs.org |

| Cytochrome P450 (CYP152B1) | Myristic acid (C14:0) | (S)-2-Hydroxytetradecanoic acid | Highly stereoselective hydroxylation at the α-position of a fatty acid precursor. | researchgate.net |

Enzymes are frequently integrated into multi-step chemical syntheses to introduce chirality and improve efficiency. A prominent application is the use of lipases for the kinetic resolution of racemic intermediates, which is a key step in the asymmetric synthesis of optically active α-methylene-γ-butyrolactones. nih.gov Lipases exhibit high enantioselectivity in the hydrolysis or transesterification of esters and alcohols, allowing for the separation of enantiomers.

For example, the kinetic resolution of racemic alcohols that serve as precursors to the lactone ring can be efficiently catalyzed by lipases such as Novozym 435 or Lipase PS from Penicillium roqueforti. These enzymes selectively acylate one enantiomer of the alcohol, leaving the other unreacted, thereby allowing for their separation and subsequent conversion into enantiomerically pure lactones. A second-order asymmetric transformation has been achieved using Lipase R from Penicillium roqueforti to convert 5-hydroxy-5H-furan-2-one to its corresponding acetate (B1210297) ester with 100% enantiomeric excess at 90% conversion, as the unreactive enantiomer racemizes in situ.

Furthermore, multi-enzyme cascades have been developed for the one-pot synthesis of chiral γ-butyrolactones. One such system employs an enoate reductase and an alcohol dehydrogenase in a consecutive sequence to produce chiral γ-butyrolactones from achiral starting materials with high yield and perfect enantioselectivity. nih.gov These chemoenzymatic strategies provide a practical route to chiral building blocks that are essential for creating advanced derivatives and for use in total synthesis of natural products. nih.govnih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs of the α-methylene-γ-butyrolactone core is crucial for exploring its therapeutic potential and understanding how structural modifications affect biological activity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the α-methylene-γ-butyrolactone scaffold, SAR studies have been advanced by synthesizing a wide array of derivatives with substituents at various positions.

A significant body of research has focused on introducing substituents at the γ-position of the lactone ring. Studies have shown that adding aromatic substituents directly to the γ-position can enhance antifungal activity more effectively than alkyl groups. Further investigation into these aromatic derivatives revealed that the electronic properties of the substituent are important; ester derivatives with electron-withdrawing groups on the benzene (B151609) ring displayed better fungicidal activity. researchgate.net In another study, a series of 35 different α-methylene-γ-butyrolactones were prepared to investigate their allergenic properties. nih.gov

The synthesis of borylated α-methylene-γ-butyrolactone represents a novel approach to analog creation, allowing for a wide range of further derivatives through cross-coupling reactions. nih.gov These borylated compounds and their brominated precursors showed significant antipancreatic cancer activity, in some cases higher than the natural product parthenolide. nih.gov The core α-methylene-γ-butyrolactone moiety has also been identified as a key pharmacophore for anti-arthritic effects, with its electrophilicity being crucial for its activity in targeting the NF-κB pathway. researchgate.net

Table 2: SAR Studies on α-Methylene-γ-Butyrolactone Derivatives

| Derivative Type | Target Activity | Key SAR Finding | Reference |

|---|---|---|---|

| γ-Aromatic ester and ether derivatives | Antifungal | Electron-withdrawing groups on the benzene ring enhance fungicidal activity. | researchgate.net |

| Spiro-fused oxindole (B195798) derivatives | Anticancer (NF-κB inhibition) | The rigid spirocyclic system is critical for activity and improves stability compared to fused systems. | |

| Borylated and brominated derivatives | Anticancer (pancreatic) | Brominated precursors demonstrated significantly higher activity than the natural product parthenolide. | nih.gov |

| Heterocycle-substituted derivatives | Antifungal | Introduction of bulky and negatively charged groups was shown to favor antifungal activity. | |

| Various alkyl and aryl substituted lactones | Allergenic Contact Dermatitis | Cross-reactivity in guinea pigs depends on the overall size of the lactone derivative. | nih.gov |

Modifying the core heterocyclic structure of the γ-butyrolactone itself offers another avenue for creating novel analogs. This can involve replacing the oxygen atom with another heteroatom or fusing the lactone to other heterocyclic systems.

A significant modification is the conversion of the γ-butyrolactone to its corresponding γ-butyrolactam, where the ring oxygen is replaced by a nitrogen atom. This transformation alters the electronic properties and hydrogen bonding capabilities of the molecule. A bifurcated synthetic route has been developed that allows for the creation of spirolactams fused to either an α-methylene-γ-butyrolactone or an α-methylene-γ-butyrolactam from a common intermediate. This approach provides access to diverse molecular frameworks for biological screening.

Another major area of ring modification is the synthesis of spirocyclic compounds, where the γ-carbon of the lactone is a spiro center shared with another ring system. The fusion of the α-methylene-γ-butyrolactone moiety to an oxindole core has generated potent inhibitors of the NF-κB signaling pathway with anticancer activity. These spiro-fused systems offer a rigid and three-dimensional structure that can present the active α,β-unsaturated lactone in a specific orientation for optimal interaction with biological targets. One-pot metal-mediated domino reactions have been developed to rapidly generate libraries of these complex spirocyclic compounds.

Mechanistic Investigations of Biochemical and Cellular Activities

Identification of Cellular and Molecular Targets

The electrophilic nature of the α-methylene-γ-butyrolactone core enables it to form covalent bonds with nucleophilic biomolecules, leading to the identification of various cellular and molecular targets.

The primary mechanism of action for compounds containing the α-methylene-γ-butyrolactone moiety involves covalent modification of proteins. This reactivity has been leveraged in activity-based protein profiling (ABPP) to identify specific protein targets. Studies on a variety of natural and synthetic γ-butyrolactones have identified several classes of proteins that are targeted. nih.gov

Identified protein targets for γ-butyrolactone-containing compounds include enzymes involved in critical cellular processes such as:

Metabolism (e.g., dihydrolipoyl dehydrogenase, 6-phosphofructokinase) nih.gov

Bacterial cell wall biosynthesis (e.g., MurA1, MurA2) nih.gov

Protein folding (e.g., trigger factors) nih.gov

Inflammatory signaling pathways (e.g., IKKβ and RELA/p65 subunit of NF-κB) nih.gov

The interaction is typically a covalent adduction, which can lead to either inhibition or altered function of the target protein. nih.gov

Table 1: Examples of Protein Targets for α-Methylene-γ-butyrolactone Containing Compounds

| Protein Target | Cellular Function | Consequence of Interaction |

|---|---|---|

| IκB kinase β (IKKβ) | Inflammatory signaling | Inhibition of IκBα phosphorylation |

| RELA (p65) | Transcription factor (NF-κB) | Inhibition of DNA binding |

| Dihydrolipoyl dehydrogenase | Metabolism | Enzyme inhibition |

The covalent modification of enzymes by α-methylene-γ-butyrolactones almost invariably leads to inhibition of their catalytic function. The Michael addition reaction with nucleophilic residues in the enzyme's active site is the most common mechanism.

For instance, methylene (B1212753) blue, which is not a lactone but is a potent inhibitor, demonstrates how enzyme inhibition can be quantified. It acts as a potent, reversible inhibitor of monoamine oxidase A (MAO A). nih.gov While the interaction type is different, this highlights the principle of enzyme inhibition.

The α-methylene-γ-butyrolactone moiety is a known inhibitor of enzymes with reactive cysteine residues in their active sites. nih.gov This has been demonstrated for key enzymes in the NF-κB signaling pathway, such as IKKβ. nih.gov The covalent binding of the lactone to these enzymes disrupts their function and blocks downstream signaling.

There is less evidence for enzyme activation by these compounds; their reactivity generally predisposes them to be inhibitors.

Molecular Mechanisms of Bioactivity

The bioactivity of 2(3H)-Furanone, dihydro-4-methylene- and related compounds stems from their specific molecular interactions with cellular components, leading to the modulation of biological pathways.

The defining interaction for the bioactivity of α-methylene-γ-butyrolactones is the covalent modification of nucleophilic amino acid residues. The electrophilic carbon of the exocyclic methylene group is susceptible to attack by nucleophiles, most notably the sulfhydryl (mercapto) group of cysteine residues. nih.gov This forms a stable carbon-sulfur bond, effectively and often irreversibly modifying the protein. nih.gov

Well-characterized examples include the covalent modification of:

Cysteine 179 of IKKβ , which results in the inhibition of IκBα phosphorylation. nih.gov

Cysteine 38 of the RELA (p65) subunit of NF-κB , which inhibits its DNA binding activity. nih.gov

While covalent bonding is the primary mechanism, non-covalent interactions like hydrogen bonding can play a role in the initial binding and orientation of the lactone within the protein's active site before the covalent reaction occurs. The carbonyl group of the lactone ring can act as a hydrogen bond acceptor. nih.gov

The covalent adduction of the α-methylene-γ-butyrolactone moiety to an enzyme typically results in the inhibition of its catalytic activity. This occurs through several mechanisms:

Direct active site blockade: If the modified amino acid residue is within the catalytic site, the bulky lactone adduct can physically block substrate access.

Allosteric inhibition: Modification of a cysteine residue outside the active site can induce a conformational change in the enzyme that alters the geometry of the active site, reducing its catalytic efficiency.

Disruption of protein-protein interactions: Modification of surface-exposed cysteines can interfere with the binding of the enzyme to its protein substrates or regulatory partners.

An example of this is the inhibition of the IKK complex, where covalent modification of IKKβ prevents it from phosphorylating its substrate, IκBα, thereby blocking the entire canonical NF-κB pathway. nih.gov

By modulating the activity of signaling proteins and transcription factors, α-methylene-γ-butyrolactones can significantly influence gene expression.

The most studied effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) . By covalently modifying and inhibiting IKKβ and the p65 subunit of NF-κB, these lactones prevent the nuclear translocation of p65 and its binding to DNA. nih.govnih.gov This leads to the downregulation of a wide array of NF-κB target genes, which are typically pro-inflammatory, including cytokines, chemokines, and adhesion molecules. nih.gov

Conversely, compounds with the α-methylene-γ-butyrolactone structure have been shown to induce the expression of cytoprotective genes through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) . nih.gov Dehydrocostus lactone, which contains this moiety, was found to promote the nuclear accumulation of Nrf2. nih.gov This leads to the increased expression of genes containing the Antioxidant Response Element (ARE) in their promoters, such as heme oxygenase-1 (HO-1), which protects cells from oxidative stress. nih.gov

Table 2: Summary of Effects on Gene Expression

| Transcription Factor | Effect of α-Methylene-γ-butyrolactone | Example of Modulated Genes | Cellular Outcome |

|---|---|---|---|

| NF-κB | Inhibition of DNA binding activity | IL-1β, TNF-α, various cytokines | Anti-inflammatory effect |

Effects on Cell Signaling Pathways

Research has shown that α-methylene-γ-butyrolactone and its derivatives can significantly interfere with key cell signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and immune responses.

The α-methylene-γ-butyrolactone moiety is a common feature in covalent modifiers that target the kinase IKKβ and the transcription factor RELA (p65), both of which are central to the NF-κB signaling cascade. nih.gov The compound can form covalent bonds with surface-exposed cysteine residues on these proteins. nih.gov Specifically, it has been shown to covalently modify RELA and IKKβ proteins, leading to the formation of stable high-molecular-weight complexes. nih.gov This interaction inhibits the phosphorylation of IκBα (the inhibitor of NF-κB), which in turn blocks the translocation of RELA into the nucleus. nih.gov

Isothermal titration calorimetry assays have determined a direct binding affinity between α-methylene-γ-butyrolactone and the recombinant human p65 protein, with a measured binding constant (K_D) of 8.47 ± 0.12 μmol/L. nih.gov This direct interaction disrupts the DNA binding activity of NF-κB, further inhibiting its function as a transcription factor. nih.gov Additionally, some derivatives have been found to inhibit matrix metalloproteinases (MMP)-1 and -2. biosynth.com

Alteration of Cellular Metabolism and metabolite Levels (e.g., Purine (B94841) Synthesis)

The compound has been observed to influence the metabolism of immune cells. Studies using Jurkat T cells and THP-1 monocytes treated with Tulipalin A revealed alterations in cellular metabolic processes. nih.gov Notably, changes in purine synthesis were observed in these immune cells upon exposure to the compound. nih.gov This suggests that α-methylene-γ-butyrolactone can modulate fundamental metabolic pathways essential for cell function and proliferation.

Specific Bioactivity Modalities (excluding direct clinical/adverse effects)

Beyond its effects on signaling and metabolism, α-methylene-γ-butyrolactone exhibits a range of specific biological activities, including antimicrobial and immunomodulatory properties.

Antimicrobial Properties: Antifungal, Antibacterial, Insecticidal Actions

The α-methylene-γ-butyrolactone structure is associated with broad-spectrum antimicrobial capabilities.

Antifungal Actions: Tulipalin A is recognized primarily as an antifungal agent. the-hospitalist.orgmdedge.com It demonstrates activity against various fungi, including those that affect crops. thepipettepen.com For instance, derivatives of α-methylene-γ-butyrolactone have shown significant in vitro activity against Fusarium graminearum, with one compound (B28) achieving an inhibition rate of 90.9% at a concentration of 50 mg/L. acs.org The compound is also known to be effective against Valsa mali, a fungus that causes damage to apple trees. thepipettepen.com However, some plant-pathogenic fungi, such as Botrytis tulipae, exhibit higher tolerance, potentially through enzymatic conversion of the precursor, tuliposide A, into a less active hydroxy acid form. nih.gov

Antibacterial Actions: The compound possesses potent antibacterial properties, particularly against Gram-positive bacteria. nih.gov Synthetic analogs have demonstrated effectiveness against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.0 to 5.2 μM. nih.gov The proposed mechanism for its antibacterial effect involves the inhibition of MurA, a critical enzyme in the synthesis of the bacterial cell wall peptidoglycan. nih.gov A study noted a chemical tolerance for Escherichia coli between 0.1 and 0.3 mM. nih.gov Furthermore, derivatives bearing an allylamide group have shown improved antimycobacterial activity, with MICs in the range of 6.25-12.5 µg/mL against Mycobacterium bovis. nih.gov

Insecticidal Actions: As a member of the sesquiterpene lactone class, α-methylene-γ-butyrolactone is implicated in insecticidal activity, often acting as an antifeedant. daneshyari.comnih.gov The mechanism for some sesquiterpene lactones involves a synergistic action with phototoxins. nih.gov These lactones can deplete in vivo levels of reduced glutathione (B108866) in insect larvae through Michael addition. nih.gov This depletion enhances the effects of co-administered phototoxins like alpha-terthienyl, leading to increased lipid peroxidation and larval mortality. nih.gov

| Activity Type | Target Organism | Finding | Reference |

|---|---|---|---|

| Antifungal | General | Recognized as a primary antifungal agent. | the-hospitalist.org, mdedge.com |

| Antifungal | Fusarium graminearum | Derivative B28 showed 90.9% inhibition at 50 mg/L. | acs.org |

| Antibacterial | MRSA | Synthetic analogs showed MICs of 3.0-5.2 μM. | nih.gov |

| Antibacterial | E. coli | Observed tolerance between 0.1 and 0.3 mM. | nih.gov |

| Antibacterial | Mycobacterium bovis | Derivatives showed MICs of 6.25-12.5 µg/mL. | nih.gov |

| Insecticidal | Manduca sexta (larvae) | Depletes glutathione, enhancing phototoxin effects. | nih.gov |

Antioxidant Mechanisms and Free Radical Scavenging

There is limited direct evidence in the reviewed literature describing significant antioxidant or free-radical scavenging activity for 2(3H)-Furanone, dihydro-4-methylene- via classical mechanisms (e.g., hydrogen atom donation). The primary reactive site of the molecule is the exocyclic α,β-unsaturated double bond, which functions as a potent Michael acceptor. researchgate.net This electrophilic nature predisposes the compound to react with biological nucleophiles like cysteine residues in proteins rather than participating in typical free radical quenching reactions. researchgate.netnih.gov While some furanones exhibit antioxidant properties, this is often attributed to the presence of hydroxyl groups that are absent in dihydro-4-methylene-2(3H)-furanone. Studies on the free radical polymerization of this compound indicate its high reactivity with radical species, but this is within the context of polymerization rather than biological antioxidant defense. nih.govfrontiersin.org

Modulation of Immune Cell Processes (e.g., Protein Abundance in T cells)

The compound is a known modulator of immune cell function, particularly T cells. thepipettepen.comglpbio.com In studies involving Jurkat T cells, treatment with Tulipalin A led to an altered abundance of numerous proteins. thepipettepen.comtargetmol.com Specifically, an increase in 66 proteins and a decrease in six proteins were observed. targetmol.com The affected proteins included those that respond to cellular stress, are involved in DNA replication, and drive cell division. thepipettepen.com An accumulation of chaperone proteins was also noted. nih.gov

This immunomodulatory effect has been observed in vivo, where α-methylene-γ-butyrolactone was shown to restore the balance of regulatory T cells (Tregs) and macrophages in a mouse model of collagen-induced arthritis. nih.gov These findings highlight its ability to influence T cell biology at the protein level, thereby affecting the broader immune response. nih.govthepipettepen.com

Interactions with Olfactory Receptors and Aroma Perception

While 2(3H)-Furanone, dihydro-4-methylene- is a known volatile compound, detailed information regarding its specific aroma profile and its interactions with human olfactory receptors is not extensively documented in the available literature. nih.govresearchgate.net Olfactory perception is a complex process where odorants activate a combinatorial pattern of receptors, and some compounds can act as antagonists, altering the perception of other smells. nih.gov However, specific studies identifying the cognate olfactory receptors for α-methylene-γ-butyrolactone or characterizing its odorant qualities were not found in the reviewed sources.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Derivatization and Conformational Analysis

Systematic derivatization involves the strategic chemical modification of a lead compound to explore the chemical space around it. For the α-methylene-γ-butyrolactone scaffold, researchers have synthesized numerous analogs to probe the impact of different functional groups and structural arrangements. nih.gov

One common approach is the modification of side chains attached to the lactone ring. In a study on furanone derivatives as biofilm inhibitors, homologues with varying alkyl chain lengths at the 3-position (propyl, butyl, hexyl) were synthesized and evaluated. ucc.ie Another key area of derivatization is halogenation, particularly bromination. Studies have created analogs with monobrominated or dibrominated methylene (B1212753) groups and additional bromine atoms at the C4-position of the furanone ring. ucc.ie

Further synthetic efforts have focused on creating α-benzylidene-γ-lactone compounds, where various substituents are placed on the benzylidene moiety. nih.gov Thirty-six such derivatives were prepared to evaluate how different electronic properties (electron-donating vs. electron-withdrawing) at various positions on the aromatic ring would affect antifungal activity. nih.gov The synthesis of 4-thiazolidinone (B1220212) derivatives has also been explored, where the core lactone structure is replaced or modified to understand the importance of the heterocyclic ring itself. nih.gov

Conformational analysis, which studies the spatial arrangement of atoms, is also crucial. The interaction of these molecules with biological targets is stereospecific. For instance, when enantiomerically pure lactones react with protein residues, they form diastereomeric adducts. nih.gov This chemical enantioselectivity can lead to enantiospecificity in the biological response. nih.gov

Correlation between Structural Features and Bioactivity Profiles

SAR studies establish a direct link between the chemical modifications described above and the resulting biological activity. The data gathered allows researchers to build predictive models for designing improved compounds.

For antiproliferative activity, a series of synthesized α-methylene-γ-butyrolactones showed significantly different potencies against human tumor cell lines, with IC₅₀ values ranging from 0.88 to over 20.00 µM. nih.gov This wide range underscores the high sensitivity of bioactivity to structural changes. In the case of antifungal agents, SAR analysis of α-benzylidene-γ-lactone derivatives indicated that compounds with electron-withdrawing substituents, such as halogens, at the meta- or para-positions of the benzylidene ring had improved activity. nih.gov

Research into biofilm inhibition by brominated furanones has yielded highly specific SAR data. ucc.ie It was found that a bromine atom at the 4-position of the lactone ring was critical for potent inhibition of S. typhimurium biofilms. ucc.ie Analogs with this feature showed significantly better activity than those that lacked the C4 bromine but had a dibrominated methylene group. ucc.ie Furthermore, increasing the length of the alkyl chain at the C-3 position from propyl to hexyl slightly improved activity. ucc.ie

Role of the α-Methylene Group in Biological Function

The exocyclic α-methylene group conjugated to the lactone carbonyl is arguably the most important structural feature for the biological properties of this class of compounds. researchgate.net This α,β-unsaturated carbonyl system renders the molecule a highly electrophilic structure. nih.gov

Its primary mechanism of action is functioning as a Michael acceptor. nih.gov This allows the compound to react with biological nucleophiles, such as the sulfhydryl (SH) groups of cysteine residues or the amine groups of lysine (B10760008) residues within functional proteins. researchgate.netnih.gov This reaction forms a covalent bond between the furanone and the protein, leading to the modification of the protein's structure and, consequently, its function. researchgate.netnih.gov This alkylation of target proteins is believed to be the basis for many of the observed biological effects, including antiproliferative and allergenic properties. researchgate.netnih.gov

In addition to its electrophilic properties, the α-methylene group confers high photoreactivity. These molecules can react with thymine (B56734) or thymidine (B127349) under UV irradiation to form [2+2] photoadducts with high efficiency. nih.gov This reactivity with DNA components may explain the evolution of allergic contact dermatitis towards chronic actinic dermatitis upon skin exposure to these compounds. nih.gov The polarization of the exomethylenic bond is thought to contribute to this photoreactivity. nih.gov

Computational Methods in SAR Prediction and Lead Optimization

Computational chemistry offers powerful tools for accelerating drug discovery and lead optimization by predicting the biological activity of novel compounds before their synthesis. These methods are broadly categorized as structure-based or ligand-based. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method used for this class of compounds. QSAR models are statistical or machine learning-based algorithms that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. protoqsar.com For instance, a QSAR model was successfully generated for a series of 36 α-benzylidene-γ-lactone derivatives, showing a strong correlation (R²=0.961) between their molecular structures and antifungal activity against Botrytis cinerea. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. nih.govprotoqsar.com

Structure-based methods, such as molecular docking, are also employed. These techniques require the 3D structure of the biological target (e.g., an enzyme), which can be obtained through methods like X-ray crystallography or predicted using homology modeling. beilstein-journals.org Docking algorithms then predict how a ligand (the furanone derivative) might bind to the active site of the target protein, estimating the binding affinity via scoring functions. beilstein-journals.org This approach was used to analyze the binding mode of 4-thiazolidinone inhibitors, revealing that hydrogen bonding with specific amino acid residues was crucial for their bioactivity. nih.gov More advanced computational methods can explore SAR transfer by using 3D molecular fragmentation and recombination to identify alternative substituents and core structures based on known crystallographic ligands. nih.gov

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Isolation and Quantification

Chromatography is essential for separating dihydro-4-methylene-2(3H)-furanone from other components in a mixture, which is a critical step for both its quantification and further characterization.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of dihydro-4-methylene-2(3H)-furanone from plant extracts. nih.gov A specific method developed for its analysis in Ranunculaceae species employs a reversed-phase technique. nih.gov This involves using a Lichrosorb RP-18 column with a binary solvent system, which is effective for samples with a protoanemonin (B48344) concentration above 10 µg/g. nih.gov For samples with lower concentrations, a normal-phase technique using a Lichrosorb Si 60 column and a quaternary elution system has also been elaborated. nih.gov Detection of the compound is typically performed using a UV detector set at 258 nm, which corresponds to the absorbance of the α,β-unsaturated lactone. nih.gov This HPLC method has proven suitable for routine analysis with a high sensitivity limit, allowing for the creation of calibration curves for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for identifying volatile and semi-volatile phytocomponents in plant extracts. imreblank.chflorajournal.com The GC-MS method first separates compounds from a mixture as they pass through a capillary column, with separation based on their volatility and interaction with the column's stationary phase. florajournal.com After separation, the compounds are introduced into the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. imreblank.ch While direct GC-MS analysis of dihydro-4-methylene-2(3H)-furanone is less documented, the technique is routinely used to identify a wide array of related furanones and other bioactive compounds in various plant extracts, such as those from Mentha pulegium and Pueraria tuberosa. researchgate.netijeab.com The identification of compounds is confirmed by comparing their mass spectra with reference libraries like the NIST library. ijeab.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of dihydro-4-methylene-2(3H)-furanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. uobasrah.edu.iq By analyzing the ¹H and ¹³C NMR spectra, one can determine the precise arrangement of atoms within the dihydro-4-methylene-2(3H)-furanone structure. researchgate.net

¹H-NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For dihydro-4-methylene-2(3H)-furanone, characteristic signals would include two distinct peaks for the non-equivalent exocyclic methylene (B1212753) protons (=CH₂), a triplet for the ring methylene protons adjacent to the double bond (-C-CH₂-C=), and another triplet for the methylene protons adjacent to the ring oxygen (-O-CH₂-C-).

¹³C-NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key signals for this molecule include the carbonyl carbon of the lactone ring at the most downfield position, the two sp² carbons of the exocyclic double bond, and the two sp³ carbons of the furanone ring.

Table 1: Predicted NMR Spectroscopic Data for Dihydro-4-methylene-2(3H)-furanone This table presents predicted chemical shift (δ) values based on general principles and data for structurally similar furanone compounds.

| Nucleus | Predicted Chemical Shift (δ) in ppm | Assignment |

| ¹H-NMR | 5.1 - 5.6 | =CH₂ (exocyclic methylene protons) |

| ¹H-NMR | 4.3 - 4.8 | -O-CH₂- (ring methylene protons adjacent to oxygen) |

| ¹H-NMR | 2.8 - 3.3 | -CH₂-C= (ring methylene protons adjacent to double bond) |

| ¹³C-NMR | 170 - 175 | C=O (lactone carbonyl carbon) |

| ¹³C-NMR | 138 - 142 | =C< (quaternary carbon of exocyclic double bond) |

| ¹³C-NMR | 105 - 110 | =CH₂ (methylene carbon of exocyclic double bond) |

| ¹³C-NMR | 68 - 72 | -O-CH₂- (ring methylene carbon adjacent to oxygen) |

| ¹³C-NMR | 30 - 35 | -CH₂-C= (ring methylene carbon adjacent to double bond) |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of dihydro-4-methylene-2(3H)-furanone is expected to show distinct absorption bands that confirm its key structural features. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the five-membered lactone ring. Other significant peaks would include the stretching vibration of the exocyclic carbon-carbon double bond (C=C) and the carbon-oxygen (C-O) single bond stretch of the ester group.

Table 2: Characteristic IR Absorption Bands for Dihydro-4-methylene-2(3H)-furanone

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| C=O (γ-lactone) | 1760 - 1800 | Stretching |

| C=C (alkene) | 1650 - 1670 | Stretching |

| C-O (ester) | 1150 - 1250 | Stretching |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns. imreblank.ch For dihydro-4-methylene-2(3H)-furanone (C₅H₄O₂), the molecular weight is 96.02 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 96. The fragmentation of lactones often involves characteristic losses of small, stable molecules. A common fragmentation pathway for this compound would be the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da), leading to significant fragment ions that help confirm the structure. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for Dihydro-4-methylene-2(3H)-furanone

| Ion | Predicted m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 96 | Molecular Ion |

| [M-H]⁺ | 95 | Loss of a hydrogen radical |

| [M-CO]⁺ | 68 | Loss of carbon monoxide |

| [M-CHO]⁺ | 67 | Loss of a formyl radical |

Omics Technologies in Biological Research

Omics technologies facilitate the comprehensive analysis of the complete set of molecules of a specific type within a cell, tissue, or organism. For furanone compounds, these methodologies are crucial for moving beyond single-target interactions and understanding the complex network of effects they may elicit.

Proteomics, the large-scale study of proteins, is instrumental in identifying the cellular proteins that are differentially regulated in response to treatment with furanone derivatives. While direct proteomic studies on 2(3H)-Furanone, dihydro-4-methylene- are not extensively documented in publicly available research, studies on structurally related α-methylene-δ-lactones provide significant insights into the potential protein expression changes induced by this class of compounds.

One such study investigated the effects of a synthetic α-methylene-δ-lactone, 1-isopropyl-2-methylene-1,2-dihydrobenzochromen-3-one (designated DL-3), on the protein expression profile of the human breast cancer cell line MDA-MB-231. nih.gov Using two-dimensional differential gel electrophoresis coupled with mass spectrometry, researchers identified a set of eight proteins that were differentially expressed following treatment with the compound. nih.gov These proteins are involved in a variety of critical cellular processes, including cell cycle control, apoptosis, and cellular signaling. nih.gov The findings from this research highlight the power of proteomics to uncover the molecular targets and pathways affected by α-methylene-lactones.

The table below summarizes the differentially expressed proteins identified in MDA-MB-231 cells after treatment with the α-methylene-δ-lactone DL-3. nih.gov

| Protein Name | Fold Change | Function |

| Protein 1 | ≥1.25 | Cell Cycle Progression |

| Protein 2 | ≥1.25 | Apoptosis |

| Protein 3 | ≥1.25 | Cytokinesis |

| Protein 4 | ≥1.25 | Modulation of Transcription |

| Protein 5 | ≥1.25 | Cellular Signaling |

| Protein 6 | ≥1.25 | Vesicular Trafficking |

| Protein 7 | ≥1.25 | Unknown |

| Protein 8 | ≥1.25 | Unknown |

This interactive table provides a summary of proteins differentially regulated by an α-methylene-δ-lactone in MDA-MB-231 cells. The data is based on a proteomic study and indicates a fold change of ≥1.25 with statistical significance (p < 0.05). nih.gov

Metabolomics focuses on the global study of small molecules, or metabolites, within a biological system. This approach can reveal perturbations in metabolic pathways resulting from exposure to a compound. For furanone derivatives, which are known to interact with various biological processes, metabolomics can provide a detailed picture of the downstream consequences of these interactions.

Research on the effects of furanone compounds on bacterial metabolism, particularly in the context of quorum sensing inhibition, offers valuable insights. For instance, a study on Salmonella Enteritidis demonstrated that a furanone compound (furanone C30) could reverse the metabolic changes induced by the quorum-sensing molecule N-dodecanoyl-L-homoserine lactone (C12-HSL). nih.gov Specifically, the presence of C12-HSL was shown to alter glucose consumption and decrease the levels of free cellular thiols. nih.gov The addition of furanone C30 counteracted these effects, restoring glucose consumption and free cellular thiol levels to those observed in control cells. nih.gov This suggests that the furanone interferes with the metabolic phenotypes regulated by quorum sensing. nih.gov

The following table details the metabolic alterations observed in Salmonella Enteritidis in response to C12-HSL and the counteracting effect of furanone C30. nih.gov

| Metabolic Parameter | Treatment | Observed Effect |

| Glucose Consumption | C12-HSL | Altered |

| Glucose Consumption | C12-HSL + Furanone C30 | Returned to control levels |

| Free Cellular Thiol Levels | C12-HSL | Decreased |

| Free Cellular Thiol Levels | C12-HSL + Furanone C30 | Returned to control levels |

This interactive table summarizes the metabolic perturbations in Salmonella Enteritidis induced by the quorum sensing molecule C12-HSL and the inhibitory effect of furanone C30. nih.gov

These findings underscore the utility of metabolomics in elucidating the functional consequences of a compound's activity, providing a snapshot of the metabolic state of the organism and highlighting pathways that are significantly impacted. nih.gov

Chemical Reactivity, Polymerization, and Material Science Applications

Polymerization Mechanisms of the α-Methylene-γ-Butyrolactone Moiety

MBL can undergo polymerization through two primary, competing mechanisms: vinyl addition polymerization (VAP) across its exocyclic double bond, or ring-opening polymerization (ROP) of its lactone ring. nih.govscirp.org The dominance of one pathway over the other is highly dependent on the reaction conditions, including the catalyst, temperature, and initiator used. nih.govacs.orgchinesechemsoc.org

Vinyl addition polymerization is the more conventional and historically prevalent reaction for MBL. nih.govresearchgate.netacs.org The exocyclic double bond, structurally similar to that in methacrylates, is highly reactive and readily participates in chain-growth polymerization. nih.govfrontiersin.org This reactivity is enhanced by the nearly planar lactone ring, which allows for better resonance stabilization of the radical species. nih.gov Various polymerization techniques can be employed, including:

Free Radical Polymerization : This was one of the earliest methods explored for MBL. nih.govfrontiersin.org It typically yields atactic poly(α-methylene-γ-butyrolactone) (PMBL), which is an amorphous polymer with a high glass transition temperature (Tg) of around 195°C and thermal stability up to approximately 320°C. nih.govfrontiersin.org The resulting polymer is generally soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.org

Anionic and Coordination Polymerization : Living anionic polymerization of MBL has been shown to increase the isotacticity of the polymer, particularly at lower temperatures (e.g., -78°C), although not enough to induce crystallinity. nih.gov Other controlled polymerization methods, such as group-transfer polymerization, Reversible Addition-Fragmentation Chain Transfer (RAFT), and Atom Transfer Radical Polymerization (ATRP), have also been successfully applied to MBL and its derivatives, allowing for the synthesis of well-defined polymers and block copolymers. rsc.org

The product of VAP is a polymer with pendant γ-butyrolactone rings along the polymer backbone. nih.govrsc.org

The ring-opening polymerization (ROP) of MBL is significantly more challenging due to the inherent stability and low ring strain of the five-membered γ-butyrolactone ring. researchgate.netscirp.orgchinesechemsoc.org For a long time, γ-butyrolactone was considered non-polymerizable under standard conditions. researchgate.netscirp.org Consequently, VAP was the exclusive outcome in early polymerization attempts with MBL. nih.govresearchgate.netacs.org

Recent breakthroughs have enabled the selective ROP of MBL, reversing the conventional chemoselectivity. nih.govacs.org This was achieved by carefully selecting catalysts and controlling reaction conditions to favor the thermodynamically less favorable ROP pathway. nih.govchinesechemsoc.org Key developments include:

Organometallic Catalysis : Lanthanide-based initiators have been successfully used to achieve the ring-opening homopolymerization of MBL at low temperatures (0°C), producing a highly branched, high molecular weight unsaturated polyester (B1180765). scirp.org

Organocatalysis : A significant advance has been the use of binary catalyst systems, such as a phosphazene superbase combined with a urea (B33335) co-catalyst. researchgate.netchinesechemsoc.orgchemrxiv.org This system facilitates the chemoselective ROP of MBL, even at low temperatures (-50 °C), to exclusively yield the unsaturated polyester, P(MBL)ROP. chinesechemsoc.orgchemrxiv.org

The ROP of MBL results in a fundamentally different polymer structure: an unsaturated polyester with double bonds integrated into the polymer backbone. nih.govacs.orgchinesechemsoc.org This structure imparts degradability and allows for further chemical modification. nih.govacs.org Remarkably, this polyester can be chemically recycled back to its monomer under mild conditions, contributing to a circular material lifecycle. nih.govchinesechemsoc.org

A third, less common pathway involving a crossover between VAP and ROP can also occur, leading to a cross-linked polymer network. The formation of VAP, ROP, or cross-linked polymers can be controlled by adjusting the ratio of the catalyst to the initiator. nih.govacs.org

Applications as Monomers in Bio-based Polymer Developmentscirp.orgnih.govresearchgate.netnih.govacs.org

MBL and its derivatives are considered highly promising bio-based monomers that can be derived from biomass feedstocks like itaconic acid and levulinic acid. nih.govnih.govfrontiersin.org Their application in polymer development is driven by the goal of creating sustainable alternatives to fossil-based polymers, particularly (meth)acrylates. nih.govrsc.org

The polymers derived from MBL exhibit a range of desirable properties, making them suitable for various applications:

High-Performance Plastics : Polymers from the vinyl addition of MBL have high glass transition temperatures (>195°C), providing good heat, scratch, and solvent resistance. nih.govnih.gov

Degradable and Recyclable Polyesters : The unsaturated polyesters produced via ROP are a key innovation. nih.govacs.org These materials are not only degradable but can be fully depolymerized back to the original monomer, establishing a closed-loop life cycle. nih.govchinesechemsoc.org